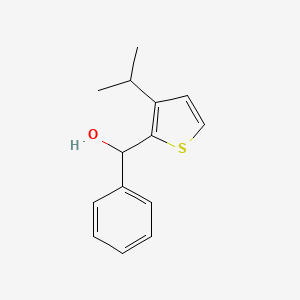
(3-Isopropylthiophen-2-yl)(phenyl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Isopropylthiophen-2-yl)(phenyl)methanol is an organic compound with the molecular formula C14H16OS. It is a member of the alcohol family, characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom. This compound is notable for its unique structure, which includes a thiophene ring substituted with an isopropyl group and a phenyl group attached to the methanol moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Isopropylthiophen-2-yl)(phenyl)methanol typically involves the reaction of 3-isopropylthiophene with benzaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, along with advanced purification techniques to ensure the final product meets the required specifications. The production process is designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption.
化学反应分析
Types of Reactions
(3-Isopropylthiophen-2-yl)(phenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The phenyl and thiophene rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes.
Substitution: Formation of substituted thiophenes and phenyl derivatives.
科学研究应用
(3-Isopropylthiophen-2-yl)(phenyl)methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (3-Isopropylthiophen-2-yl)(phenyl)methanol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The thiophene and phenyl rings can interact with hydrophobic regions of proteins and enzymes, modulating their activity.
相似化合物的比较
Similar Compounds
- (3-Isopropylphenyl)(phenyl)methanol
- (3-Methylthiophen-2-yl)(phenyl)methanol
- (3-Ethylthiophen-2-yl)(phenyl)methanol
Uniqueness
(3-Isopropylthiophen-2-yl)(phenyl)methanol is unique due to the presence of both a thiophene ring and a phenyl group, which confer distinct chemical and physical properties. Its specific substitution pattern and functional groups make it a valuable compound for various applications in research and industry.
属性
分子式 |
C14H16OS |
|---|---|
分子量 |
232.34 g/mol |
IUPAC 名称 |
phenyl-(3-propan-2-ylthiophen-2-yl)methanol |
InChI |
InChI=1S/C14H16OS/c1-10(2)12-8-9-16-14(12)13(15)11-6-4-3-5-7-11/h3-10,13,15H,1-2H3 |
InChI 键 |
HNUAIBQUXVTGBX-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=C(SC=C1)C(C2=CC=CC=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-[(Trimethylsilyl)oxy]azetidine](/img/structure/B13080782.png)
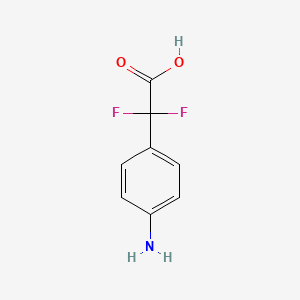
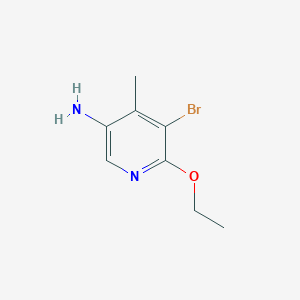

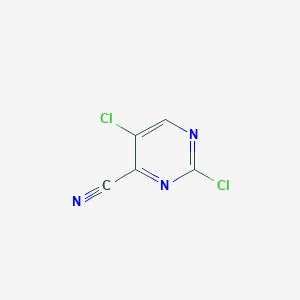

![5-Bromo-2-[(but-3-yn-2-yl)amino]pyridine-3-carboxylic acid](/img/structure/B13080809.png)

![1-Bromo-2-[(3-methylbutan-2-yl)oxy]cyclooctane](/img/structure/B13080825.png)
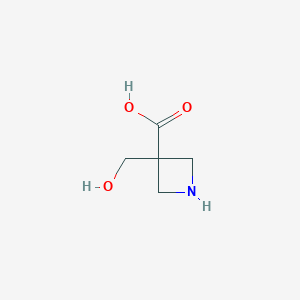
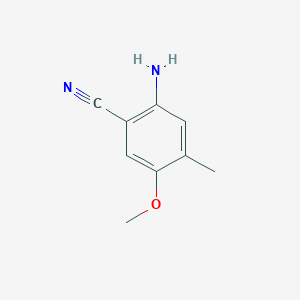
![4-[Amino(cyclopropyl)methyl]phenol](/img/structure/B13080853.png)
